molecular formula C16H18N8O4S B14964901 N-(4-ethoxyphenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(4-ethoxyphenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B14964901
M. Wt: 418.4 g/mol
InChI Key: RMNKEIIMFNDAKN-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex structure, which includes an ethoxyphenyl group, a triazole ring, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Nitro Group: The nitro group is usually introduced via nitration reactions using reagents like nitric acid.

    Attachment of the Ethoxyphenyl Group: This step involves the coupling of an ethoxyphenyl derivative with the triazole intermediate.

    Formation of the Acetamide Moiety:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: Various substitution reactions can occur, especially at the phenyl and triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted triazoles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Possible applications in materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
  • N-(4-chlorophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Uniqueness

The uniqueness of N-(4-ethoxyphenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide lies in its specific structural features, such as the ethoxyphenyl group and the combination of functional groups, which may confer unique chemical and biological properties.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

Molecular Formula

C16H18N8O4S

Molecular Weight

418.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[[4-methyl-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H18N8O4S/c1-3-28-12-6-4-11(5-7-12)18-14(25)9-29-16-20-19-13(22(16)2)8-23-10-17-15(21-23)24(26)27/h4-7,10H,3,8-9H2,1-2H3,(H,18,25)

InChI Key

RMNKEIIMFNDAKN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CN3C=NC(=N3)[N+](=O)[O-]

Origin of Product

United States

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